Phenol, 4-[(phenylmethyl)amino]-, hydrochloride
Description
Phenol, 4-[(phenylmethyl)amino]-, hydrochloride (CAS: Not explicitly provided in evidence) is a phenolic compound featuring a benzylamino (-NH-CH₂C₆H₅) substituent at the para position of the phenol ring, with a hydrochloride counterion. The benzylamino group may enhance binding to biological targets, while the phenol moiety contributes to hydrogen bonding and solubility .
Properties
CAS No. |
621-92-1 |
|---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-(benzylamino)phenol;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11;/h1-9,14-15H,10H2;1H |
InChI Key |
JBXHUWBBVGSDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation with Benzyl Halides
The most straightforward method involves reacting p-aminophenol with benzyl chloride or benzyl bromide in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The amino group undergoes nucleophilic substitution to form the benzylated intermediate, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
Reaction Conditions:
- Solvent: Ethanol, methanol, or dimethylformamide (DMF)
- Temperature: 60–80°C
- Molar Ratio: p-Aminophenol : Benzyl halide : Base = 1 : 1.2 : 1.5
- Yield: 70–85%
Mechanism:
$$ \text{p-Aminophenol} + \text{Benzyl chloride} \xrightarrow{\text{Base}} \text{4-(Benzylamino)phenol} \xrightarrow{\text{HCl}} \text{Hydrochloride salt} $$
Optimization Challenges
- Selectivity: Competing O-benzylation is minimized by using aprotic solvents (e.g., DMF) and controlled stoichiometry.
- Purification: Crystallization from ethanol/water mixtures improves purity (>98%).
Reductive Amination of p-Hydroxybenzaldehyde
Imine Formation and Reduction
This two-step method involves condensing p-hydroxybenzaldehyde with benzylamine to form a Schiff base, followed by reduction using sodium cyanoborohydride (NaBH$$_3$$CN) or zinc powder in alkaline media.
Reaction Conditions:
- Step 1 (Imine Formation):
- Solvent: Methanol or ethanol
- Catalyst: Acetic acid (1–2 equivalents)
- Temperature: 25–40°C
- Time: 4–6 hours
- Step 2 (Reduction):
Mechanism:
$$ \text{p-Hydroxybenzaldehyde} + \text{Benzylamine} \rightarrow \text{Schiff base} \xrightarrow{\text{Reduction}} \text{4-(Benzylamino)phenol} $$
Advantages Over Direct Alkylation
Protection/Deprotection Strategies
Phenol Protection with Methyl Groups
To prevent O-benzylation, the phenol group is protected as a methyl ether prior to benzylation:
- Protection: Treat p-aminophenol with methyl iodide/K$$2$$CO$$3$$ in acetone.
- Benzylation: React with benzyl chloride under basic conditions.
- Deprotection: Use BBr$$_3$$ in dichloromethane to cleave the methyl ether.
- Salt Formation: Neutralize with HCl gas.
Benzaldehyde-Mediated Amino Protection
Benzaldehyde forms a Schiff base with the amino group, enabling selective O-alkylation of the phenol. Subsequent hydrolysis and benzylation yield the target compound.
Alternative Synthetic Routes
Catalytic Hydrogenation of Nitro Precursors
Reduction of 4-nitrobenzylphenol derivatives using Raney nickel or palladium-on-carbon in ethanol under H$$_2$$ pressure (1–3 atm) provides the amine, which is converted to the hydrochloride.
Grignard Reagent Approach
Reaction of 4-aminophenylmagnesium bromide with benzyl chloride in tetrahydrofuran (THF), followed by acidic workup, yields the product.
Comparison of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Benzylation | Ethanol, 80°C, K$$2$$CO$$3$$ | 78% | >95% | Industrial |
| Reductive Amination | NaBH$$_3$$CN, MeOH, 40°C | 72% | 90% | Laboratory |
| Protection/Deprotection | BBr$$3$$, CH$$2$$Cl$$_2$$, −78°C | 88% | >98% | Moderate |
| Catalytic Hydrogenation | H$$_2$$ (2 atm), Pd/C, EtOH | 90% | 99% | Industrial |
Industrial-Scale Considerations
- Cost Efficiency: Direct benzylation is preferred for large-scale production due to low reagent costs.
- Waste Management: Zinc-mediated reductive amination generates less toxic byproducts compared to borohydride methods.
- Regulatory Compliance: Hydrochloride salt formation must adhere to pharmacopeial standards for residual solvents.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(phenylmethyl)amino]-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols .
Scientific Research Applications
Phenol, 4-[(phenylmethyl)amino]-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-[(phenylmethyl)amino]-, hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl group on the aromatic ring makes it highly reactive towards electrophilic aromatic substitution reactions . This reactivity allows it to participate in the formation of various biologically active compounds and intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophene (4-Chloro-2-(phenylmethyl)phenol)
- Structure: Chlorophene replaces the amino group in the target compound with a chlorine atom at position 4 and a benzyl group at position 2.
- Reactivity: Chlorophene undergoes rapid oxidation by manganese oxides (e.g., MnO₂) at the phenol moiety, forming coupling and quinone products. The electron-withdrawing chlorine atom likely stabilizes the phenoxy radical intermediate. In contrast, the amino group in the target compound may increase nucleophilicity, altering reaction pathways .
| Property | Phenol, 4-[(phenylmethyl)amino]-, HCl | Chlorophene |
|---|---|---|
| Substituents | 4-benzylamino, phenol | 2-benzyl, 4-chloro, phenol |
| Reactivity with MnO₂ | Likely slower due to NH group | Rapid oxidation observed |
| Bioactivity | Potential pharmaceutical intermediate | Antimicrobial |
4-Dimethylamino-N-benzylcathinone Hydrochloride
- Structure: Shares a benzylamino group but incorporates a cathinone backbone (propanone with dimethylamino and benzyl substituents).
- Pharmacology: Cathinone derivatives are stimulants, acting on monoamine transporters. The target compound’s phenol ring may instead favor interactions with serotonin or histamine receptors .
- Physicochemical Properties: The phenol group increases water solubility compared to the cathinone’s ketone, but the benzyl group reduces it relative to smaller substituents .
Benidipine Hydrochloride
- Structure : A dihydropyridine calcium channel blocker with a benzylpiperidinyl ester.
- Functional Groups: Both compounds feature benzyl groups, but Benidipine’s ester and dihydropyridine moieties are critical for calcium channel blockade. The target compound’s phenol and amine may limit membrane permeability compared to Benidipine’s lipophilic ester .
| Property | Phenol, 4-[(phenylmethyl)amino]-, HCl | Benidipine HCl |
|---|---|---|
| Core Structure | Phenol with benzylamino | Dihydropyridine with ester |
| Lipophilicity | Moderate (LogP ~2-3) | High (LogP >4) |
| Therapeutic Use | Intermediate/Unclear | Antihypertensive |
Levocetirizine Hydrochloride
- Structure : An antihistamine with a chlorophenyl-piperazinyl-ethoxy acetic acid backbone.
- Comparison: Levocetirizine’s piperazine and chlorophenyl groups enhance histamine H₁ receptor affinity. The target compound’s phenol and benzylamino groups lack the piperazine’s conformational flexibility, likely reducing antihistamine potency .
Physicochemical and Analytical Considerations
- Solubility: The hydrochloride salt improves water solubility, but the benzyl group introduces hydrophobicity. Comparable to 4-(Aminomethyl)-2-methoxyphenol hydrochloride (solubility ~50 mg/mL in water), the target compound may require co-solvents for formulation .
- Stability: Phenolic compounds are prone to oxidation. The amino group may necessitate protection during synthesis, similar to strategies used for cetirizine derivatives .
- Analytical Methods: RP-HPLC with C18 columns and UV detection (λ ~250–280 nm) is suitable, as validated for ambroxol and cetirizine hydrochlorides. Mobile phases often use methanol/water with ion-pairing agents (e.g., sodium perchlorate) .
Biological Activity
Phenol, 4-[(phenylmethyl)amino]-, hydrochloride, also known as 4-benzylaminophenol, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 213.25 g/mol
- CAS Number : 130-00-1
The compound features a phenolic group attached to a benzylamine moiety, which is significant for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that phenol derivatives exhibit notable antimicrobial properties. In particular, 4-benzylaminophenol has shown effectiveness against various bacterial strains. A study indicated that compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against multi-drug resistant bacteria .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4-Benzylaminophenol | 46.9 - 93.7 | Antibacterial |
2. Antitumor Activity
The compound has also been investigated for its anticancer potential. In vitro studies revealed that derivatives of phenolic compounds, including those with benzylamine groups, can induce apoptosis in cancer cells through various pathways such as the MAPK/ERK pathway and NF-κB signaling . The cytotoxic effects were evaluated using different cancer cell lines, with some derivatives showing IC values lower than standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC (µg/mL) | Reference Drug |
|---|---|---|
| Jurkat | <10 | Doxorubicin |
| HT29 | <20 | Doxorubicin |
3. Neuroprotective Effects
Emerging evidence suggests that phenolic compounds may exert neuroprotective effects. Studies indicate that they can modulate neuronal signaling pathways and reduce oxidative stress in neuronal cells . These properties are particularly relevant for conditions such as neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The phenolic hydroxyl group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
- Enzyme Modulation : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.
- Receptor Interaction : It has been shown to interact with various receptors, potentially influencing signaling pathways related to inflammation and cell survival.
Case Study 1: Antimicrobial Efficacy
In a comparative study on the efficacy of various phenolic compounds against Staphylococcus aureus, phenol derivatives including 4-benzylaminophenol exhibited significant antibacterial activity compared to traditional antibiotics . This highlights the potential for developing new antimicrobial agents from existing phenolic structures.
Case Study 2: Cancer Cell Apoptosis
A study focused on the apoptotic effects of phenolic compounds on breast cancer cell lines demonstrated that treatment with 4-benzylaminophenol led to increased caspase activation and DNA fragmentation, indicative of apoptosis . This suggests a promising avenue for therapeutic intervention in cancer treatment.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of Phenol, 4-[(phenylmethyl)amino]-, hydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) is a primary method. Use a C18 column with a mobile phase gradient of methanol and sodium perchlorate buffer (pH 2.7) to separate impurities. Detection at 220–254 nm is optimal for aromatic amines. Titration with 0.1 M HCl in anhydrous acetic acid can also quantify free base impurities. Validate methods using USP/EP guidelines for precision and accuracy .
Q. How can spectroscopic techniques characterize the structure of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm the presence of the benzylamino group (δ 4.3–4.5 ppm for –CH–NH–) and aromatic protons (δ 6.8–7.4 ppm).
- IR : Look for N–H stretching (3300–3500 cm) and C–O (phenolic) absorption (~1250 cm).
- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak ([M+H] at m/z corresponding to CHClNO). Cross-reference with exact mass databases (e.g., NIST Chemistry WebBook) .
Advanced Research Questions
Q. How can HPLC conditions be optimized to resolve degradation products of this compound in stability studies?
- Methodological Answer :
-
Column : Use a polar-embedded C18 column (e.g., Zorbax Eclipse Plus) to improve retention of polar degradation products.
-
Mobile Phase : Gradient elution with methanol and phosphate buffer (pH 3.0) enhances separation efficiency. Start with 20% methanol, increase to 70% over 15 minutes.
-
Detection : Diode array detection (DAD) at multiple wavelengths (220 nm, 254 nm) aids in identifying degradation pathways (e.g., hydrolysis of the benzylamino group) .
HPLC Parameter Optimal Condition Column Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm) Mobile Phase Methanol:Phosphate Buffer (pH 3.0) Gradient 20% → 70% methanol over 15 min Flow Rate 1.0 mL/min Detection DAD at 220 nm, 254 nm
Q. How to address discrepancies in reported solubility data for this compound?
- Methodological Answer : Solubility varies with pH and solvent polarity. For reproducible results:
- Aqueous Solubility : Prepare buffered solutions (pH 1–7) using HCl/NaOH. Measure solubility via nephelometry. At pH < 3, the hydrochloride salt exhibits >10 mg/mL solubility due to protonation of the amine group.
- Organic Solubility : Test in DMSO, methanol, and acetonitrile. Use saturated solutions filtered through 0.22 µm membranes, quantified by gravimetry. Reference NIST data for validation .
Q. What experimental strategies mitigate instability of this compound in aqueous formulations?
- Methodological Answer :
- Storage Conditions : Store lyophilized powder at –20°C in amber vials to prevent photodegradation. In solution, use pH 4.5 citrate buffer to reduce hydrolysis.
- Excipient Compatibility : Screen with common stabilizers (e.g., mannitol, cyclodextrins) via stress testing (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-UV .
Q. How to resolve conflicting spectral data (e.g., NMR shifts) in structural analogs?
- Methodological Answer :
- Isotopic Labeling : Synthesize -labeled analogs to distinguish NH peaks from solvent artifacts.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set). Adjust for solvent effects using COSMO-RS .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry results for metabolite identification?
- Methodological Answer :
- High-Resolution MS : Use HRMS (Q-TOF) with <5 ppm mass accuracy to distinguish isobaric metabolites (e.g., oxidation vs. methylation products).
- Fragmentation Patterns : Compare MS/MS spectra with reference libraries (e.g., PubChem). For example, a fragment at m/z 184.07 may indicate cleavage of the benzylamino group .
Safety and Handling
Q. What precautions are critical for handling this compound in a research setting?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
